molecular formula C54H71N9O13S2 B039894 奎奴普汀 CAS No. 120138-50-3

奎奴普汀

货号 B039894
CAS 编号: 120138-50-3
分子量: 1022.2 g/mol
InChI 键: WTHRRGMBUAHGNI-MJWHERSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinupristin is a streptogramin antibiotic, derived from pristinamycin I . It is used in combination with dalfopristin under the trade name Synercid . It has activity against Gram-positive and atypical bacteria but not Gram-negative bacteria . It inhibits bacterial protein synthesis .


Synthesis Analysis

Quinupristin is derived from pristinamycin I . It is combined with dalfopristin in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .


Molecular Structure Analysis

The molecular formula of Quinupristin is C53H67N9O10S . Its average mass is 1022.218 Da and its monoisotopic mass is 1021.473145 Da .


Chemical Reactions Analysis

Quinupristin inhibits the late phase of protein synthesis in the bacterial ribosome . Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of quinupristin .


Physical And Chemical Properties Analysis

The molecular weight of Quinupristin is 1022.22 . The CAS number is 120138-50-3 .

科学研究应用

Treatment of Gram-Positive Bacterial Infections

Quinupristin is part of the streptogramin class of antibiotics and is particularly effective against gram-positive bacteria. It’s used in the treatment of infections caused by Staphylococcus aureus , including methicillin-resistant strains (MRSA), and vancomycin-resistant Enterococcus faecium (VREF) . Its mechanism involves inhibiting protein synthesis in bacterial ribosomes, which is crucial for bacterial growth.

Combating Antimicrobial Resistance

The emergence of antimicrobial resistance is a significant concern in clinical settings. Quinupristin has been a valuable asset in the fight against resistant strains of gram-positive bacteria. Its use is particularly important in cases where bacteria have developed resistance to other antibiotics .

Synergistic Antibiotic Combinations

Quinupristin can be combined with other antibiotics like dalfopristin to form a synergistic combination known as quinupristin-dalfopristin (Synercid). This combination enhances the antibacterial effect and is used to treat severe infections caused by susceptible strains of gram-positive bacteria .

Investigative Tool in Ribosome Research

As a streptogramin antibiotic, Quinupristin binds to the bacterial ribosome and affects its function. This property makes it an excellent tool for investigating ribosome-group B streptogramin interactions, providing insights into the fundamental processes of protein synthesis and antibiotic action .

Potential Use in Bacteremia

Quinupristin has shown effectiveness in treating bacteremia, particularly when associated with infections due to vancomycin-resistant Enterococcus faecium. Its role in managing bloodstream infections is of significant interest in clinical research .

Research on Drug Resistance Mechanisms

Understanding the mechanisms of drug resistance is crucial for developing new therapeutic strategies. Quinupristin has been instrumental in studying the various mechanisms through which bacteria develop resistance, such as enzymatic modification and efflux-mediated transport .

作用机制

Quinupristin, also known as RP 57669, is a streptogramin antibiotic derived from pristinamycin I . It is used in combination with another antibiotic, dalfopristin, to treat infections by staphylococci and vancomycin-resistant Enterococcus faecium .

Target of Action

Quinupristin primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery .

Mode of Action

Quinupristin binds to a site on the 50S ribosomal subunit and inhibits the late phase of protein synthesis . This prevents the elongation of the polypeptide chain and causes incomplete chains to be released . Dalfopristin, on the other hand, binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100 .

Biochemical Pathways

The inhibition of protein synthesis by quinupristin disrupts essential cellular processes in bacteria . This leads to the eventual death or stasis of the bacterial cell .

Pharmacokinetics

Quinupristin is administered intravenously and exhibits a half-life of 0.8 hours . It is primarily excreted in the feces (75-77%), with lesser renal excretion (15-19%) . Quinupristin is also an inhibitor of cytochrome P450 3A4, which can result in multiple drug interactions .

Result of Action

The result of quinupristin’s action is the inhibition of bacterial protein synthesis, leading to the eventual death or stasis of the bacterial cell . This makes it effective in treating infections caused by certain types of bacteria .

Action Environment

The efficacy and stability of quinupristin can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of cytochrome P450 3A4 can enhance the effects of quinupristin . Therefore, careful monitoring of patients receiving such drugs is suggested .

安全和危害

Quinupristin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Up to 30% of patients develop significant myalgias . Quinupristin may cause hyperbilirubinemia . Dosage reduction is required for severe hepatic insufficiency but not for renal insufficiency .

未来方向

The importance of bactericidal drugs (which kill bacteria) versus bacteriostatic drugs (which inhibit the growth of bacteria) in the treatment of infections has been debated for many years . Quinupristin-dalfopristin is a recently approved agent for treatment of these infections . Shortly after its introduction into clinical medicine, resistance was reported . Considering the effect antimicrobial resistance has on human health, as well as its economic impact, measures to preserve the usefulness of these agents and delay the development of resistance are urgently needed .

属性

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O10S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65)/t31-,35+,37-,38+,39+,40+,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHRRGMBUAHGNI-LCYNINFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N9O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1022.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Quinupristin inhibits the late phase of protein synthesis in the bacterial ribosome. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation it, enhancing the binding of quinupristin by a factor of about 100. In addition, it inhibits peptidyl transferase. Quinupristin binds to a nearby site on the 50S ribosomal subunit and prevents elongation of the polypeptide as well as causing incomplete chains to be released., The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method., The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro., The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis.
Record name Quinupristin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinupristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinupristin

Color/Form

White to slightly yellow powder, White crystals in combination with methanol

CAS RN

120138-50-3
Record name Quinupristin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120138503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinupristin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUINUPRISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23OW28RS7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinupristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

approximately 200 °C
Record name Quinupristin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinupristin
Reactant of Route 2
Reactant of Route 2
Quinupristin
Reactant of Route 3
Quinupristin
Reactant of Route 4
Reactant of Route 4
Quinupristin
Reactant of Route 5
Quinupristin
Reactant of Route 6
Quinupristin

Q & A

Q1: How does quinupristin exert its antibacterial effect?

A1: Quinupristin binds to the 50S ribosomal subunit of bacteria, specifically at a site distinct from dalfopristin's binding site. [] This binding inhibits bacterial protein synthesis. [, ]

Q2: What makes the combination of quinupristin and dalfopristin synergistic?

A2: Both quinupristin and dalfopristin inhibit protein synthesis, but their binding to different sites on the 50S ribosomal subunit results in a synergistic effect. This dual binding significantly enhances the inhibition of protein synthesis compared to either compound alone. [, , ]

Q3: Does quinupristin exhibit a post-antibiotic effect?

A3: Yes, quinupristin/dalfopristin demonstrates a post-antibiotic effect (PAE) ranging from 0.92 to 7.07 hours against various gram-positive organisms, including Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae. This sustained inhibition of bacterial growth after drug exposure contributes to its efficacy. []

Q4: Is there information available on the molecular formula, weight, or spectroscopic data of quinupristin?

A4: The provided research papers primarily focus on the in vitro and in vivo activity, resistance mechanisms, and clinical efficacy of quinupristin/dalfopristin. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Q5: Are there specific recommendations regarding the material compatibility of quinupristin/dalfopristin for administration?

A5: Quinupristin/dalfopristin is incompatible with sodium chloride solution and some other medications. [] Therefore, it is crucial to consult compatibility charts and guidelines for safe administration. []

Q6: What are the stability considerations for quinupristin/dalfopristin solutions?

A6: Quinupristin/dalfopristin solutions, stabilized with methanesulfonic acid and maintained within a pH range of 3.5 to 5, exhibit improved stability. [] Freeze-drying is a common technique employed to preserve the stability of the formulation. []

Q7: Does quinupristin itself possess catalytic properties?

A7: Quinupristin is not known to possess inherent catalytic properties. Its mechanism of action primarily involves binding to the 50S ribosomal subunit, rather than catalyzing a chemical reaction. [, ]

Q8: How do structural modifications of quinupristin affect its activity?

A9: While the research papers don't extensively discuss specific structural modifications, they highlight that quinupristin's interaction with the 50S ribosomal subunit is crucial for its activity. [, ] Any alteration affecting this binding could impact its potency and efficacy.

Q9: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of quinupristin/dalfopristin?

A10: The use of methanesulfonic acid as a stabilizer and maintaining a specific pH range during formulation contribute to the stability of quinupristin/dalfopristin solutions. [] Freeze-drying is also a common method for enhancing its stability in a pharmaceutical preparation. []

Q10: What is the pharmacokinetic profile of quinupristin/dalfopristin?

A12: Following intravenous administration, quinupristin/dalfopristin demonstrates a linear correlation between dose and mean area under the curve. [] The mean half-life ranges from 1.27 to 1.53 hours, indicating a relatively rapid elimination from the bloodstream. []

Q11: How does peritoneal dialysis affect the pharmacokinetics of quinupristin/dalfopristin?

A13: Studies in patients undergoing continuous ambulatory peritoneal dialysis revealed no significant differences in the pharmacokinetic parameters of quinupristin and dalfopristin compared to healthy individuals. [] This suggests that dosage adjustments may not be necessary in this patient population.

Q12: Against which pathogens does quinupristin/dalfopristin show efficacy?

A14: Quinupristin/dalfopristin displays potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and penicillin-resistant Streptococcus pneumoniae. [, , , , , , , , , , ]

Q13: Are there differences in the activity of quinupristin/dalfopristin against different Enterococcus species?

A15: Quinupristin/dalfopristin exhibits higher activity against E. faecium compared to E. faecalis. [, , , , ] This difference highlights the importance of accurate species identification for appropriate treatment decisions.

Q14: What are the in vivo efficacy results of quinupristin/dalfopristin?

A16: Clinical trials and case reports show promising results for quinupristin/dalfopristin in treating severe infections caused by multidrug-resistant gram-positive bacteria, including MRSA and VREF. [, , , , , , ]

Q15: What are the known mechanisms of resistance to quinupristin/dalfopristin?

A17: Resistance mechanisms include enzymatic inactivation of quinupristin by virginiamycin B lyase (Vgb) and mutations in the L22 ribosomal protein affecting the binding of streptogramins. [, , ]

Q16: Is there cross-resistance between quinupristin/dalfopristin and other antibiotics?

A18: The use of virginiamycin, another streptogramin, in poultry has raised concerns about cross-resistance with quinupristin/dalfopristin. [] While the prevalence in humans remains low, it underscores the need for monitoring and prudent antibiotic use.

Q17: Can exposure to other streptogramins like virginiamycin contribute to quinupristin/dalfopristin resistance?

A19: Yes, studies have shown that virginiamycin use in poultry can select for E. faecium strains resistant to quinupristin/dalfopristin. [] While the prevalence of such resistant strains in humans remains relatively low, it highlights the potential risk of cross-resistance arising from the use of streptogramins in animals.

Q18: What are the common adverse events associated with quinupristin/dalfopristin?

A20: The most frequently reported adverse events include arthralgia, myalgia, and phlebitis at the infusion site. [, ] Appropriate administration techniques and monitoring can help minimize these effects.

Q19: What analytical methods are used to determine the concentration of quinupristin/dalfopristin?

A23: Researchers utilized high-performance liquid chromatography (HPLC) to assess the properties and stability of freeze-dried quinupristin/dalfopristin formulations. [] This technique enables accurate quantification of the drug in various matrices.

Q20: What is known about the dissolution and solubility of quinupristin/dalfopristin?

A25: The development of a water-soluble formulation for quinupristin/dalfopristin was crucial for its clinical application as an injectable antibiotic. [] Specific details regarding its dissolution rate and solubility in various media are not extensively discussed in the provided research.

Q21: What measures ensure the quality and consistency of quinupristin/dalfopristin?

A26: As a pharmaceutical product, quinupristin/dalfopristin undergoes rigorous quality control procedures during manufacturing to ensure consistency, safety, and efficacy. [] Although specific details are not provided in the research papers, these processes adhere to strict regulatory standards.

Q22: Are there studies on the immunogenicity, drug transporter interactions, or biodegradability of quinupristin/dalfopristin?

A22: While these aspects are important considerations for any drug, the provided research focuses on the antibacterial activity, clinical efficacy, and resistance mechanisms of quinupristin/dalfopristin. Information on immunogenicity, drug transporter interactions, or biodegradability is not included in these papers.

Q23: What are the alternatives to quinupristin/dalfopristin?

A28: The research emphasizes the importance of quinupristin/dalfopristin as a valuable treatment option for multidrug-resistant Gram-positive infections, especially when other antibiotics are ineffective. [, ] While alternative antibiotics might be considered, their efficacy may vary depending on the specific bacterial strain and resistance mechanisms involved.

Q24: Are there historical milestones in the development of quinupristin/dalfopristin?

A29: Quinupristin/dalfopristin represents the first injectable streptogramin antibiotic, marking a significant milestone in the fight against antibiotic resistance. [] Its development and subsequent approval for clinical use expanded the treatment options for challenging Gram-positive infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。